molecular formula C17H24F3N3O2 B13978014 Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate

Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate

Cat. No.: B13978014
M. Wt: 359.4 g/mol
InChI Key: BBZGFMPGOGIKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate is a synthetic organic compound with the molecular formula C17H24F3N3O2 It is characterized by the presence of a trifluoromethyl group, an amino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted products with various functional groups.

Scientific Research Applications

Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. The amino group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate

Uniqueness

Tert-butyl 1-(4-amino-2-(trifluoromethyl)phenyl)piperidin-4-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24F3N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl N-[1-[4-amino-2-(trifluoromethyl)phenyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)22-12-6-8-23(9-7-12)14-5-4-11(21)10-13(14)17(18,19)20/h4-5,10,12H,6-9,21H2,1-3H3,(H,22,24)

InChI Key

BBZGFMPGOGIKLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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